Methyl 2-[(phenylethynyl)sulfanyl]benzoate
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Overview
Description
Methyl 2-[(phenylethynyl)sulfanyl]benzoate is an organic compound that features a benzoate ester functional group, a phenylethynyl moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(phenylethynyl)sulfanyl]benzoate can be achieved through a photoredox-catalyzed cascade annulation reaction. This involves the reaction of methyl 2-(phenylethynyl)phenylsulfane with sulfonyl chlorides under ambient temperature conditions. The reaction proceeds with moderate to good yields, making it an efficient method for producing this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(phenylethynyl)sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 2-[(phenylethynyl)sulfanyl]benzoate has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for further pharmacological studies.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for methyl 2-[(phenylethynyl)sulfanyl]benzoate involves its interaction with various molecular targets. The phenylethynyl moiety can participate in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- Methyl 2-[(phenylethynyl)phenyl]sulfane
- Methyl 2-[(phenylethynyl)phenyl]selane
Comparison: Methyl 2-[(phenylethynyl)sulfanyl]benzoate is unique due to its combination of a benzoate ester, phenylethynyl moiety, and sulfanyl linkage. This combination imparts distinct chemical and physical properties compared to its analogs, such as methyl 2-[(phenylethynyl)phenyl]sulfane and methyl 2-[(phenylethynyl)phenyl]selane, which contain different heteroatoms (sulfur vs. selenium) and lack the ester functionality .
Properties
CAS No. |
638199-59-4 |
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Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
methyl 2-(2-phenylethynylsulfanyl)benzoate |
InChI |
InChI=1S/C16H12O2S/c1-18-16(17)14-9-5-6-10-15(14)19-12-11-13-7-3-2-4-8-13/h2-10H,1H3 |
InChI Key |
UUOBGTBYBJLMAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC#CC2=CC=CC=C2 |
Origin of Product |
United States |
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